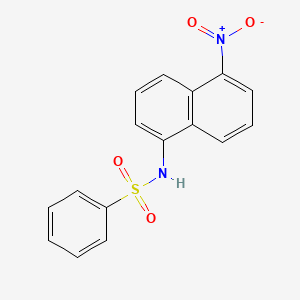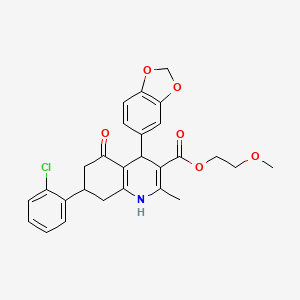
N-(5-nitro-1-naphthyl)benzenesulfonamide
Overview
Description
N-(5-nitro-1-naphthyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a nitro group attached to the naphthyl ring and a sulfonamide group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-nitro-1-naphthyl)benzenesulfonamide typically involves the reaction of 5-nitro-1-naphthylamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or chloroform
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is typically carried out in large reactors with efficient stirring and temperature control to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-nitro-1-naphthyl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl ring, leading to the formation of quinones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Major Products Formed
Reduction: N-(5-amino-1-naphthyl)benzenesulfonamide
Substitution: Various substituted sulfonamides depending on the nucleophile used
Oxidation: Naphthoquinone derivatives
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Explored for its anticancer and antimicrobial properties. Studies have shown that derivatives of benzenesulfonamide can inhibit the growth of cancer cells and bacteria.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(5-nitro-1-naphthyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase enzymes, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in tumor growth and bacterial proliferation.
Comparison with Similar Compounds
N-(5-nitro-1-naphthyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
- 4-fluoro-N-(5-nitro-1-naphthyl)benzenesulfonamide
- 4-bromo-N-(5-nitro-1-naphthyl)benzenesulfonamide
- 3,4-dimethoxy-N-(5-nitro-1-naphthyl)benzenesulfonamide
These compounds share similar structural features but differ in their substituents on the benzene ring. The presence of different substituents can significantly affect their chemical reactivity, biological activity, and potential applications. For example, the fluorine-substituted derivative may exhibit different pharmacokinetic properties compared to the bromine-substituted derivative.
Properties
IUPAC Name |
N-(5-nitronaphthalen-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c19-18(20)16-11-5-8-13-14(16)9-4-10-15(13)17-23(21,22)12-6-2-1-3-7-12/h1-11,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPVMMOORMOZDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2C=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3991057.png)
![4-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methyl-3-nitroquinolin-2(1H)-one](/img/structure/B3991061.png)
![2-[(2,5-dioxo-1-{4-[(trifluoromethyl)thio]phenyl}-3-pyrrolidinyl)thio]benzoic acid](/img/structure/B3991067.png)

![3-[4-(dimethylamino)phenyl]-5-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3991075.png)
![1-methyl-4-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-nitroquinolin-2(1H)-one](/img/structure/B3991079.png)

![N-[4-(benzenesulfonamido)-3-methoxyphenyl]benzenesulfonamide](/img/structure/B3991095.png)
![12-ethyl-12-methyl-4-(4-methylphenyl)-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B3991106.png)
![1-[cyclohexyl(methyl)amino]-3-(2-naphthyloxy)-2-propanol hydrochloride](/img/structure/B3991118.png)
![5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENYLETHYL)ANILINE](/img/structure/B3991130.png)
![Methyl {1-[(4-chlorophenoxy)acetyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B3991144.png)
![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride](/img/structure/B3991148.png)
![Cyclopentyl 4-[4-(methoxycarbonyl)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B3991161.png)
